molecular formula C14H14O2S B11864806 4-(Naphthalen-2-ylthio)butanoic acid CAS No. 5324-80-1

4-(Naphthalen-2-ylthio)butanoic acid

Cat. No.: B11864806
CAS No.: 5324-80-1
M. Wt: 246.33 g/mol
InChI Key: USLILDKIEMDZFX-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylthio)butanoic acid is an organic compound with the molecular formula C14H14O2S It is characterized by a naphthalene ring attached to a butanoic acid moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylthio)butanoic acid typically involves the reaction of 2-naphthalenethiol with butanoic acid derivatives. One common method is the nucleophilic substitution reaction where 2-naphthalenethiol reacts with a butanoic acid halide (such as butanoyl chloride) in the presence of a base like pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylthio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions on the naphthalene ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Brominated or nitrated naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Naphthalen-2-ylthio)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between sulfur-containing organic molecules and biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylthio)butanoic acid involves its interaction with molecular targets through its sulfur and carboxylic acid groups. The sulfur atom can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Naphthalen-2-yl)butanoic acid: Similar structure but lacks the sulfur atom.

    2-Naphthalenebutyric acid: Similar structure but with a different substitution pattern on the naphthalene ring.

    γ-(2-Naphthyl)butyric acid: Similar structure but with a different functional group.

Uniqueness

4-(Naphthalen-2-ylthio)butanoic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical and physical properties

Properties

CAS No.

5324-80-1

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-naphthalen-2-ylsulfanylbutanoic acid

InChI

InChI=1S/C14H14O2S/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H,15,16)

InChI Key

USLILDKIEMDZFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCCCC(=O)O

Origin of Product

United States

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